molecular formula C23H22O2S B11609711 1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol

1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol

Cat. No.: B11609711
M. Wt: 362.5 g/mol
InChI Key: LDAILEPIAICNNJ-UHFFFAOYSA-N
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Description

1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol is a complex organic compound that features a chromene core substituted with a thiophene ring and a 4-methylphenyl group

Preparation Methods

The synthesis of 1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.

    Substitution with the 4-methylphenyl group: This can be done using Friedel-Crafts alkylation or acylation reactions.

    Attachment of the propanol group: This final step may involve reduction reactions to introduce the hydroxyl group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling reactions: The thiophene ring can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar compounds to 1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol include other chromene derivatives, thiophene-containing compounds, and substituted phenyl compounds. What sets this compound apart is its unique combination of these structural elements, which may confer distinct biological and chemical properties. Examples of similar compounds include:

    Chromene derivatives: Compounds with a chromene core, such as coumarins.

    Thiophene-containing compounds: Molecules like thiophene itself or its derivatives.

    Substituted phenyl compounds: Compounds with various substituents on the phenyl ring, such as toluene derivatives.

This unique combination of structural features makes this compound a compound of significant interest for further research and development.

Properties

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]propan-1-ol

InChI

InChI=1S/C23H22O2S/c1-3-18(24)22-21(16-12-10-15(2)11-13-16)17-7-4-5-8-19(17)25-23(22)20-9-6-14-26-20/h4-14,18,21,24H,3H2,1-2H3

InChI Key

LDAILEPIAICNNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(OC2=CC=CC=C2C1C3=CC=C(C=C3)C)C4=CC=CS4)O

Origin of Product

United States

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